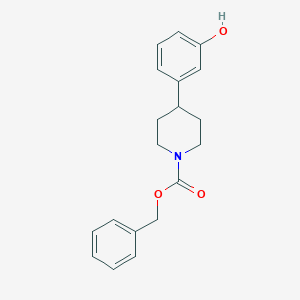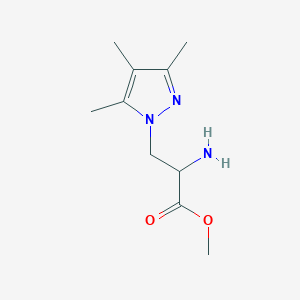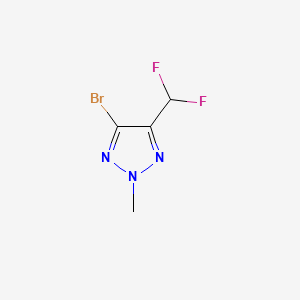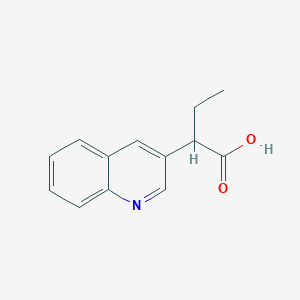
2-(Quinolin-3-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Quinolin-3-yl)butanoic acid is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline ring attached to a butanoic acid moiety, making it a compound of interest for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-3-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with butanoic acid derivatives under specific conditions. For example, the reaction of 4-hydroxy-3-methylquinolin-2(1H)-ones with 3-methyl-2-butenoic acid in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are some of the methods employed to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Quinolin-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can yield different quinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common for quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Zinc/acetic acid (Zn/AcOH) or triphenylphosphine (PPh3) are common reducing agents.
Substitution: Halogenated quinoline derivatives can undergo substitution reactions with nucleophiles or electrophiles.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .
Applications De Recherche Scientifique
2-(Quinolin-3-yl)butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(Quinolin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and proteins involved in various biological processes. For example, they can inhibit bacterial DNA gyrase and topoisomerase IV, leading to antibacterial effects. Additionally, they may interact with cellular signaling pathways to exert anti-inflammatory and anticancer effects .
Comparaison Avec Des Composés Similaires
Quinoline-2,4-dione: Shares a similar quinoline core structure but differs in functional groups.
4-Hydroxyquinoline: Another quinoline derivative with hydroxyl functional groups.
Ciprofloxacin: A well-known quinoline derivative used as an antibiotic
Uniqueness: 2-(Quinolin-3-yl)butanoic acid is unique due to its specific structure, which combines the quinoline ring with a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C13H13NO2 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
2-quinolin-3-ylbutanoic acid |
InChI |
InChI=1S/C13H13NO2/c1-2-11(13(15)16)10-7-9-5-3-4-6-12(9)14-8-10/h3-8,11H,2H2,1H3,(H,15,16) |
Clé InChI |
OCDNEPDSGRHTNW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC2=CC=CC=C2N=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


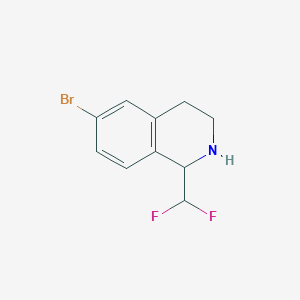
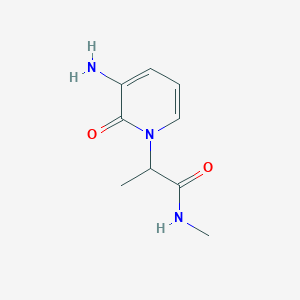
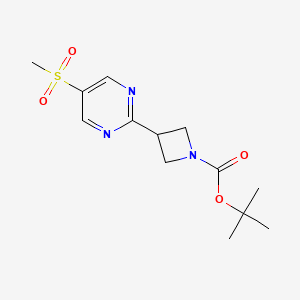
![N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride](/img/structure/B13489162.png)
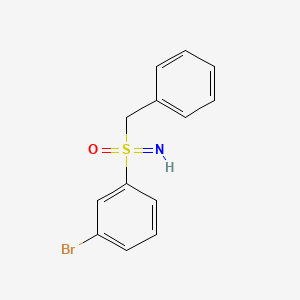
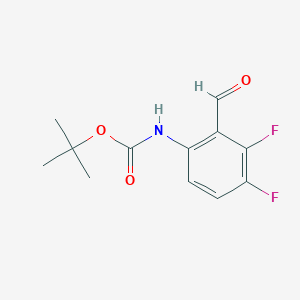
![1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13489188.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid](/img/structure/B13489197.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(furan-2-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide hydrochloride](/img/structure/B13489202.png)
![5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid](/img/structure/B13489205.png)
